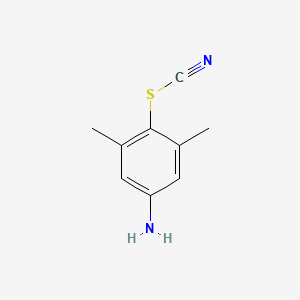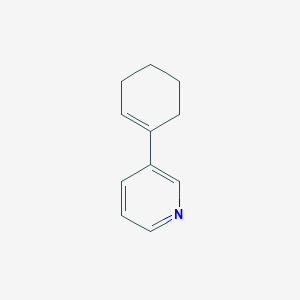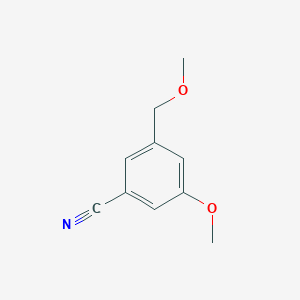
3,5-dimethyl-4-thiocyanatoaniline
概要
説明
3,5-dimethyl-4-thiocyanatoaniline is an organic compound that belongs to the class of thiocyanates. Thiocyanates are organic compounds containing the functional group RSCN, where the organic group is attached to sulfur. This compound is characterized by the presence of an amino group, two methyl groups, and a thiocyanate group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-thiocyanatoaniline typically involves the reaction of 4-Amino-2,6-dimethylphenyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
3,5-dimethyl-4-thiocyanatoaniline undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.
Reduction Reactions: Reduction of the thiocyanate group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as sodium azide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted thiocyanates and isothiocyanates.
Oxidation Reactions: Sulfonyl derivatives.
Reduction Reactions: Amines and related compounds.
科学的研究の応用
3,5-dimethyl-4-thiocyanatoaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-dimethyl-4-thiocyanatoaniline involves its interaction with various molecular targets. The thiocyanate group can interact with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
- Phenyl thiocyanate
- 4-Amino-2,6-dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl thiocyanate
Comparison
3,5-dimethyl-4-thiocyanatoaniline is unique due to the presence of both amino and thiocyanate groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various applications.
特性
分子式 |
C9H10N2S |
|---|---|
分子量 |
178.26 g/mol |
IUPAC名 |
(4-amino-2,6-dimethylphenyl) thiocyanate |
InChI |
InChI=1S/C9H10N2S/c1-6-3-8(11)4-7(2)9(6)12-5-10/h3-4H,11H2,1-2H3 |
InChIキー |
XOSJWLNVZLKSSL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1SC#N)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Pyridin-2-yl)methyl]phenol](/img/structure/B8692477.png)





![5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B8692514.png)

![6-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B8692530.png)


![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)

